molecular formula C15H13Cl2NO3 B4411621 N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide

N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide

Cat. No. B4411621
M. Wt: 326.2 g/mol
InChI Key: WJYIDGXCYCXILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide, also known as diclofenac ethyl ester, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a derivative of diclofenac sodium, which is a widely used NSAID. Diclofenac ethyl ester is known for its potent anti-inflammatory and analgesic properties, making it a popular choice for treating various inflammatory conditions.

Mechanism of Action

Diclofenac ethyl ester works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide ethyl ester reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Diclofenac ethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide ethyl ester is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying various inflammatory conditions. However, one limitation is its potential for toxicity, particularly at high doses. Researchers must be careful to use appropriate dosages and monitor for any potential side effects.

Future Directions

There are a number of potential future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide ethyl ester. One area of interest is its potential use in treating cancer. Studies have shown that this compound ethyl ester can inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential use in treating Alzheimer's disease. Studies have shown that this compound ethyl ester can reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease. Finally, there is potential for the development of new formulations of this compound ethyl ester that can improve its efficacy and reduce its potential for toxicity.

Scientific Research Applications

Diclofenac ethyl ester has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, it has been studied for its potential use in treating cancer and Alzheimer's disease.

properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-2-21-11-5-3-4-9(6-11)15(20)18-10-7-12(16)14(19)13(17)8-10/h3-8,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYIDGXCYCXILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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